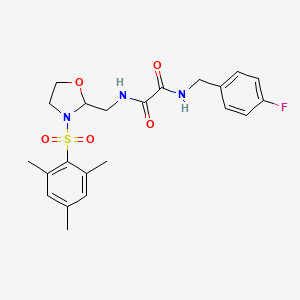

![molecular formula C26H22N4O2S2 B2595046 N-(2-(3-((2-(苯并[d]噻唑-2-基氨基)-2-氧代乙基)硫)-1H-吲哚-1-基)乙基)苯甲酰胺 CAS No. 532969-84-9](/img/structure/B2595046.png)

N-(2-(3-((2-(苯并[d]噻唑-2-基氨基)-2-氧代乙基)硫)-1H-吲哚-1-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

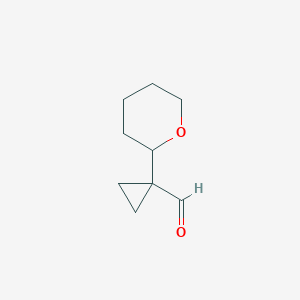

“N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide” is a complex organic compound that contains several functional groups, including a benzothiazole, an indole, and an amide group. The benzothiazole group is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring. The indole group is another heterocyclic compound, consisting of a benzene ring fused to a pyrrole ring. The amide group is a functional group that contains a carbonyl group (C=O) linked to a nitrogen atom .

Synthesis Analysis

The synthesis of this compound could involve several steps, starting with the formation of the benzothiazole and indole rings, followed by the introduction of the amide group. The benzothiazole ring could be formed by the reaction of 2-aminothiophenol with a suitable electrophile, while the indole ring could be formed by the Fischer indole synthesis or similar methods . The amide group could be introduced by the reaction of the corresponding acid chloride with an amine .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole and indole rings, as well as the amide group. The benzothiazole and indole rings would be planar, due to the conjugation of the pi electrons in the rings. The amide group would have a planar geometry around the carbonyl carbon and the nitrogen atom, due to the resonance of the lone pair of electrons on the nitrogen atom with the carbonyl group .

Chemical Reactions Analysis

This compound could undergo several types of chemical reactions, depending on the conditions. The benzothiazole ring could undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. The indole ring could also undergo electrophilic aromatic substitution reactions, particularly at the C3 position, which is the most nucleophilic position on the ring. The amide group could undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole and indole rings would make the compound aromatic and relatively stable. The amide group would make the compound polar and capable of forming hydrogen bonds, which could affect its solubility in different solvents. The compound could also exhibit tautomeric behavior due to the presence of the amide group .

科学研究应用

抗结核活性

苯并噻唑骨架在寻找新型抗结核药物方面越来越突出。最近的合成进展导致了发现具有对结核分枝杆菌 (M. tuberculosis) 有效抑制活性的苯并噻唑类化合物。这些化合物在体外和体内均得到评估,其抑制浓度与标准参考药物进行比较。研究人员探索了各种合成途径,包括重氮偶联、Knoevenagel 缩合、Biginelli 反应、分子杂交技术、微波辐射和一锅多组分反应,以合成这些衍生物。

群体感应抑制

在群体感应抑制的新兴领域,苯并噻唑衍生物发挥着至关重要的作用。 一个包含苯并[d]噻唑/喹啉-2-硫醇部分的化合物库已被设计、合成并评估其作为群体感应抑制剂的潜力 。这些分子旨在破坏细菌通信途径,而不会直接作为抗生素起作用。

稠合杂环化合物的合成

2-氨基苯并噻唑作为合成各种稠合杂环化合物的通用构建块。 研究人员探索了 C2 位取代的苯并噻唑,由于其反应性和潜在应用,它们受到了极大的关注 。这些衍生物可以进一步功能化以创建多样化的结构。

温度控制合成

已开发出一种无金属、温度控制的分子间 [3 + 2] 环化方法,用于制备苯并[d]噻唑-2(3H)-硫酮和苯并[d]噻唑-2(3H)-酮 。该方案无需对起始原料进行预功能化,为这些有价值的化合物提供了一条直接途径。

蛋白质-配体相互作用研究

已经研究了新型苯并噻唑衍生物的构效关系 (SAR),以及针对靶酶 DprE1 的分子对接研究。 研究人员旨在确定具有增强抗结核活性的有效抑制剂 。这些计算研究揭示了结合相互作用,并指导进一步的优化。

作用机制

Target of Action

The primary targets of N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins (PGE2), and prostacyclin .

Biochemical Pathways

The compound affects the arachidonic acid pathway. By inhibiting the COX enzymes, N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide reduces the production of thromboxane, prostaglandins (PGE2), and prostacyclin . These molecules are involved in various physiological processes, including inflammation and pain sensation .

Result of Action

The molecular and cellular effects of N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide’s action include a reduction in the production of thromboxane, prostaglandins (PGE2), and prostacyclin . This leads to a decrease in inflammation and pain sensation .

安全和危害

The safety and hazards of this compound would depend on its physical and chemical properties, as well as its biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and proper ventilation .

未来方向

Future research on this compound could focus on exploring its biological activity and potential applications in medicine. For example, benzothiazole derivatives have been found to have a wide range of biological activities, and this compound could be investigated for similar activities. In addition, the synthesis of this compound could be optimized to improve its yield and purity .

属性

IUPAC Name |

N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O2S2/c31-24(29-26-28-20-11-5-7-13-22(20)34-26)17-33-23-16-30(21-12-6-4-10-19(21)23)15-14-27-25(32)18-8-2-1-3-9-18/h1-13,16H,14-15,17H2,(H,27,32)(H,28,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRXFCAJRMUTPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

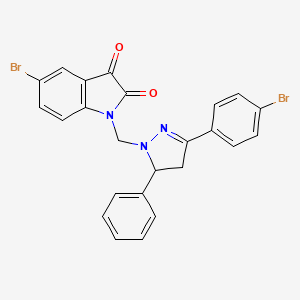

![N1-(2-methoxyphenethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2594964.png)

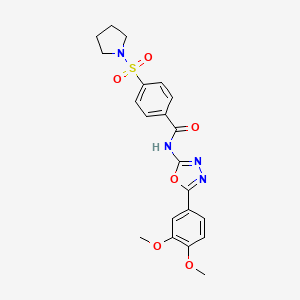

![2-cyano-N-(4-{[2-(dimethylamino)ethyl]sulfanyl}phenyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B2594967.png)

![5-[(4-Butylphenyl)sulfamoyl]-2,4-dichlorobenzoic acid](/img/structure/B2594968.png)

![1-[({6-[2-(2-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}thio)acetyl]azepane](/img/structure/B2594976.png)

![6-((3,4-dichlorobenzyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2594977.png)

![2-[(e)-Benzylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone](/img/structure/B2594980.png)

![4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole](/img/structure/B2594983.png)